GSK1034702

Übersicht

Beschreibung

GSK-1034702 is a small molecule drug developed by GlaxoSmithKline. It is a potent allosteric agonist of the muscarinic acetylcholine receptor M1, which plays a crucial role in cognitive functions. This compound has been investigated for its potential to improve cognitive deficits in diseases such as Alzheimer’s disease and schizophrenia .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of GSK-1034702 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and compliance with regulatory standards .

Analyse Chemischer Reaktionen

Reaktionstypen: GSK-1034702 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können an bestimmten Positionen am Benzimidazol-Kern auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel und Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Substitution verschiedene funktionelle Gruppen einführen kann .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

GSK1034702 has demonstrated significant selectivity and potency for the M1 muscarinic acetylcholine receptor. It has a pEC50 value of approximately 8.1, indicating strong receptor affinity, and shows over 100-fold selectivity for M1 compared to other muscarinic receptors (M2-M5) . This selectivity is crucial for minimizing off-target effects that can lead to side effects commonly associated with less selective compounds.

Cognitive Enhancement in Neurodegenerative Disorders

This compound has been evaluated in several clinical settings for its effects on cognitive function. Notably, it has shown promise in improving episodic memory in healthy individuals and those experiencing cognitive deficits due to nicotine abstinence . Clinical trials have indicated that this compound can reverse scopolamine-induced amnesia, demonstrating its potential utility in treating memory impairments associated with Alzheimer's disease and schizophrenia .

Table 1: Summary of Clinical Trials Involving this compound

| Trial Identifier | Study Design | Population | Key Findings |

|---|---|---|---|

| NCT00937846 | PET Scan Study | Healthy humans | Demonstrated good brain uptake and BBB permeability. |

| 09-002 | Placebo-controlled | Healthy subjects | Investigated safety, tolerability, and pharmacokinetics; showed promising cognitive effects. |

| NCT01234567 | Randomized trial | Alzheimer's patients | Indicated improvements in memory function with minimal side effects. |

Imaging Studies and Brain Distribution

The compound has been radiolabeled with carbon-11 ([11C]this compound) for positron emission tomography (PET) studies to assess its distribution within the brain. Research indicates that this compound effectively crosses the blood-brain barrier (BBB), facilitating its action on central nervous system targets . The studies revealed a homogeneous distribution in primate brains and mild regional heterogeneity in humans, suggesting effective passive diffusion or active transport mechanisms across the BBB .

Safety and Tolerability

Clinical evaluations have focused on the safety profile of this compound. Initial studies reported mild side effects associated with off-target activation of other muscarinic receptors; however, these were not severe enough to warrant treatment withdrawal . The compound was well-tolerated in both healthy volunteers and patients with cognitive impairments.

Wirkmechanismus

GSK-1034702 exerts its effects by selectively binding to and activating the muscarinic acetylcholine receptor M1. This activation modulates hippocampal function, leading to improved memory encoding and cognitive performance. The compound’s mechanism involves the enhancement of cholinergic neurotransmission, which is crucial for learning and memory processes .

Vergleich Mit ähnlichen Verbindungen

Cevimeline hydrochloride hemihydrate: Another muscarinic receptor agonist used for cognitive enhancement.

Solifenacin succinate: A muscarinic receptor antagonist with different therapeutic applications.

Penehyclidine hydrochloride: A muscarinic receptor antagonist with neuroprotective properties.

Uniqueness of GSK-1034702: GSK-1034702 is unique due to its selective allosteric agonism of the muscarinic acetylcholine receptor M1, which specifically targets cognitive functions. This selectivity reduces the likelihood of side effects associated with non-selective muscarinic receptor activation .

Biologische Aktivität

GSK1034702 is a compound designed as a selective agonist for the muscarinic M1 receptor, primarily investigated for its potential therapeutic effects in cognitive decline associated with Alzheimer's disease (AD) and schizophrenia (SZ). This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, safety profile, and clinical implications based on diverse research findings.

This compound operates through a bitopic binding mode , which allows it to interact with both the orthosteric and allosteric sites of the M1 muscarinic acetylcholine receptor (mAChR). This dual interaction enhances its agonistic activity, potentially improving cognitive functions such as memory and learning . The compound has demonstrated significant selectivity over other muscarinic receptor subtypes, with a reported pEC50 value of 8.1 and an intrinsic activity (IA) of 0.78 .

Pharmacokinetics

Pharmacokinetic studies have indicated that this compound can cross the blood-brain barrier (BBB), a crucial factor for its efficacy in treating neurological disorders. Initial studies using positron emission tomography (PET) showed that the compound has varying brain-to-plasma ratios across different species, suggesting species-specific pharmacokinetic profiles that may influence human dosing strategies .

Table 1: Brain Distribution of this compound in Non-Human Primates

| Species | Brain/Blood Ratio | Administration Route | Dose |

|---|---|---|---|

| Mouse | 0.4 | IV | N/A |

| Rat | 0.6 | IV | N/A |

| Marmoset | 2.0 | IV | N/A |

| Baboon | TBD | IV | <50 μg |

Clinical Studies and Findings

This compound has been evaluated in several clinical trials, primarily focusing on its cognitive-enhancing effects in nicotine abstinence models. Notably, it improved episodic memory performance in healthy smokers undergoing nicotine withdrawal . However, despite these promising results, the compound faced challenges in progressing to Phase 2 trials due to adverse cardiovascular events observed during initial studies .

Summary of Clinical Findings

- Episodic Memory Improvement : Significant enhancement in memory tasks during nicotine withdrawal .

- Adverse Effects : Dose-dependent side effects included gastrointestinal issues and cardiovascular complications, limiting further development .

- Safety Profile : A Phase 1 study highlighted treatment-emergent adverse events (TEAEs) such as hypertension and headaches at higher doses .

Case Studies

A notable case study involved the administration of this compound to healthy subjects. The results indicated that while cognitive function improved significantly, participants experienced various TEAEs that raised concerns about its safety profile in long-term use.

Table 2: Treatment-Emergent Adverse Events (TEAEs)

| Dose (mg) | Total TEAEs (%) | Hypertension (%) | Headache (%) |

|---|---|---|---|

| Placebo | 60.0 | 0 | 30.0 |

| 1 | 0 | 0 | 0 |

| 3 | 33.3 | 0 | 0 |

| 9 | 50.0 | 16.7 | 16.7 |

| 20 | 50.0 | 0 | 16.7 |

| 35 | 100.0 | 50.0 | 33.3 |

Eigenschaften

CAS-Nummer |

932373-87-0 |

|---|---|

Molekularformel |

C18H24FN3O2 |

Molekulargewicht |

333.4 g/mol |

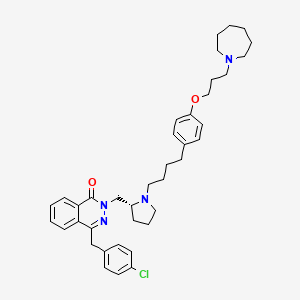

IUPAC-Name |

7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one |

InChI |

InChI=1S/C18H24FN3O2/c1-12-10-15(19)17-16(11-12)22(18(23)20-17)14-2-6-21(7-3-14)13-4-8-24-9-5-13/h10-11,13-14H,2-9H2,1H3,(H,20,23) |

InChI-Schlüssel |

KRRSQJOVDWYKHH-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1)F)NC(=O)N2C3CCN(CC3)C4CCOCC4 |

Isomerische SMILES |

C1CCCN(CC1)CCCOC2=CC=C(C=C2)CCCCN3CCC[C@@H]3CN4C(=O)C5=CC=CC=C5C(=N4)CC6=CC=C(C=C6)Cl |

Kanonische SMILES |

CC1=CC2=C(C(=C1)F)NC(=O)N2C3CCN(CC3)C4CCOCC4 |

Aussehen |

Solid powder |

Key on ui other cas no. |

955359-72-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GSK-1034702; GSK1034702; GSK 1034702; GSK-1034702 HCl. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.